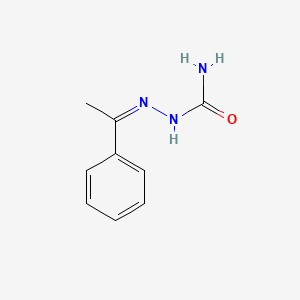

Acetophenone semicarbazone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

17539-54-7 |

|---|---|

Molecular Formula |

C9H11N3O |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

[(Z)-1-phenylethylideneamino]urea |

InChI |

InChI=1S/C9H11N3O/c1-7(11-12-9(10)13)8-5-3-2-4-6-8/h2-6H,1H3,(H3,10,12,13)/b11-7- |

InChI Key |

CPXYGYOMIMOSCX-XFFZJAGNSA-N |

Isomeric SMILES |

C/C(=N/NC(=O)N)/C1=CC=CC=C1 |

Canonical SMILES |

CC(=NNC(=O)N)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Acetophenone Semicarbazone

Primary Synthetic Routes to Acetophenone (B1666503) Semicarbazone

The most fundamental and widely employed method for the synthesis of acetophenone semicarbazone is the classical condensation reaction between acetophenone and semicarbazide (B1199961).

Classical Condensation of Acetophenone with Semicarbazide

The reaction of acetophenone with semicarbazide hydrochloride is a well-established method for producing this compound. This condensation reaction typically involves heating the reactants in a suitable solvent, often with the aid of a catalyst to facilitate the reaction.

Optimizing the synthesis of this compound is crucial for achieving high yields and purity. Several strategies have been developed to enhance the efficiency of the reaction. The choice of solvent can significantly impact the outcome of the reaction. For instance, the use of ethanol (B145695) as a solvent can lead to higher purity products (≥95%) due to the better solubility of the intermediates. While methanol (B129727) may allow for faster crystallization, it might require additional purification steps.

A catalyst-free approach has also been explored, demonstrating the potential for high-yield synthesis under ambient conditions. By optimizing the solvent system, for example using a 2:1 ratio of water to methanol, excellent yields can be achieved at room temperature. This method avoids the need for acid or base catalysts, presenting a greener alternative. Furthermore, solvent-free methods, such as mechanical grinding or ball-milling of solid reactants, have been shown to produce quantitative yields of semicarbazones, eliminating the need for hazardous solvents and often reducing reaction times.

| Strategy | Description | Outcome |

| Solvent Selection | Utilizing ethanol as the reaction solvent. | Can yield higher purity products (≥95%). |

| Catalyst-Free Synthesis | Reaction of acetophenone and semicarbazide hydrochloride in an optimized aqueous methanol solvent system at room temperature. | Excellent yields without the need for a catalyst. |

| Solvent-Free Synthesis | Mechanical grinding or ball-milling of solid acetophenone and semicarbazide hydrochloride. | Quantitative yields and elimination of solvent waste. |

The selection of an appropriate solvent is a critical factor in the synthesis of this compound. Ethanol is often favored as it can provide products of higher purity. Methanol, while facilitating quicker crystallization, may necessitate further purification of the final product. A mixture of water and methanol has also been effectively used. In one instance, a solution of semicarbazide hydrochloride in water was added to acetophenone dissolved in cold pyridine, resulting in the rapid precipitation of high-purity this compound with an almost theoretical yield. nih.gov

To enhance the reaction kinetics, catalytic additives are commonly employed. A few drops of glacial acetic acid are frequently added to the reaction mixture to catalyze the condensation. Sodium acetate (B1210297) is another commonly used catalyst in this synthesis. These catalysts work by facilitating the nucleophilic attack of the semicarbazide on the carbonyl carbon of the acetophenone.

| Solvent | Catalyst | Key Observations |

| Ethanol | Glacial Acetic Acid | Often yields higher purity product. |

| Methanol | Not specified | Faster crystallization but may require more purification. |

| Pyridine/Water | None specified | Rapid precipitation of high-purity product. nih.gov |

| Water/Methanol (2:1) | None (Catalyst-free) | High yields at ambient temperature. |

Alternative Synthetic Protocols for Semicarbazone Formation

In recent years, alternative energy sources have been explored to develop more efficient and environmentally friendly synthetic methods for semicarbazone formation.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. The application of microwave irradiation to the synthesis of this compound has been shown to dramatically reduce reaction times from hours to a matter of minutes or even seconds. This method often leads to improved yields and cleaner products compared to conventional heating methods.

In a typical microwave-assisted synthesis, a mixture of the ketone, semicarbazide hydrochloride, and a catalyst in a suitable solvent is subjected to microwave irradiation. For example, the reaction of substituted acetophenones with semicarbazide hydrochloride and sodium acetate in ethanol can be completed in 60-80 seconds under microwave irradiation at 480 watts, with yields ranging from 85-96%. This is a significant improvement over conventional heating which can take 3-4 hours and result in lower yields (68-78%).

| Method | Reaction Time | Yield |

| Conventional Heating | 3-4 hours | 68-78% |

| Microwave-Assisted | 60-80 seconds | 85-96% |

Sonochemistry utilizes high-intensity ultrasound to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, which can accelerate chemical transformations.

Green Chemistry Principles and Sustainable Routes for this compound Production

The synthesis of semicarbazones, including this compound, has traditionally involved methods that may utilize hazardous solvents or require catalysts. Modern synthetic chemistry is increasingly guided by the principles of green chemistry, which prioritize the use of non-toxic reagents, environmentally benign solvents, and energy-efficient conditions. geneseo.edu A significant advancement in this area is the development of catalyst-free protocols for semicarbazone synthesis.

One such eco-friendly method involves the reaction of acetophenone with semicarbazide hydrochloride under catalyst-free conditions in an aqueous methanol solvent system at ambient temperature. hakon-art.com This approach offers excellent yields and aligns with green chemistry principles by avoiding volatile organic solvents and eliminating the need for a catalyst, which simplifies the purification process and reduces chemical waste. hakon-art.com The use of water as a co-solvent is a key feature of many green synthetic procedures for semicarbazones. geneseo.edu Research has explored various green solvents, such as ethyl lactate (B86563) and dimethyl isosorbide, to optimize reaction yields and purity while maintaining environmental compatibility. geneseo.edu These methods represent a move towards more sustainable industrial production of semicarbazones. geneseo.edu

Table 1: Comparison of Green Synthetic Routes for Semicarbazones

| Method | Carbonyl Compound | Solvent System | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Catalyst-Free | Acetophenone | Aqueous Methanol | None | Ambient Temp. | Excellent | hakon-art.com |

| Green Solvent | Substituted Benzaldehydes | Ethyl Lactate:Water (80:20) | None | Not specified | High | geneseo.edu |

Functionalization and Derivatization Strategies of this compound

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be targeted at the hydrazone nitrogen atoms, the terminal amino group, or the acetophenone phenyl ring.

The nitrogen atoms within the hydrazone linkage of the semicarbazone moiety are key sites for functionalization through reactions like alkylation and acylation.

N-alkylation introduces alkyl groups onto the nitrogen atoms of the semicarbazone. A general and efficient protocol for the selective N2-alkylation of semicarbazones has been developed. researchgate.net This method involves the deprotonation of the semicarbazone using a strong base like sodium hydride (NaH) in an aprotic solvent such as acetonitrile (B52724) (MeCN), followed by treatment with an alkylating agent like an alkyl bromide. researchgate.netresearchgate.net This regioselective approach yields 2-alkylsemicarbazones. researchgate.net The use of kinetic control in an aprotic medium can produce mono- or dialkylated products with excellent yields and selectivity. researchgate.net

N-acylation involves the introduction of an acyl group. While specific studies on this compound are limited, research on the closely related acetophenone thiosemicarbazone shows that reactions with reagents like acetic anhydride (B1165640) can lead to N-acylated products, such as N-diacetyl derivatives. orientjchem.org

Table 2: N-Alkylation and N-Acylation Reactions of Semicarbazone Scaffolds

| Reaction Type | Substrate | Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| N-Alkylation | Semicarbazones | 1. NaH 2. Alkyl Bromide | MeCN, Reflux | 2-Alkylsemicarbazones | researchgate.net |

| N-Alkylation | Semicarbazones/Semicarbazides | Alkyl Bromide, K2CO3 | DMF | N-alkyl derivatives | researchgate.net |

The Mannich reaction is a three-component condensation that forms a C-C bond, typically resulting in a β-aminocarbonyl compound known as a Mannich base. nih.govwikipedia.org The reaction involves an aldehyde, a primary or secondary amine, and a compound with an active hydrogen atom. wikipedia.orgnih.gov

In the context of acetophenone-derived structures, the Mannich reaction is well-documented. nih.govresearchgate.netresearchgate.net For acetophenone itself, the reaction with an aldehyde (e.g., benzaldehyde) and an amine (e.g., substituted anilines) yields β-amino ketones. nih.govresearchgate.net While direct Mannich reactions on the this compound backbone are not extensively detailed in the provided literature, the active hydrogen on the nitrogen of the semicarbazone moiety could potentially participate in such aminoalkylation reactions, leading to functionalized derivatives.

The terminal -NH2 group of the semicarbazone is a primary amine and thus a site for various chemical transformations. This group can react with electrophiles. For instance, studies on related compounds have shown that the terminal amino group can be displaced or modified. Research on acetophenone aminocarbocarbazone, a related structure, demonstrated that reaction with primary amines like benzylamine (B48309) or aniline (B41778) at high temperatures can lead to the displacement of ammonia (B1221849) and the formation of a new C-N bond, resulting in products like acetophenone 𝑠-benzyl semicarbazone. core.ac.uk Another documented transformation involves the reaction of semicarbazones with Wilkinson's catalyst in the presence of amines, leading to the dissociation of the C-NH2 bond and the formation of a new bond with the amine fragment. figshare.com

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution. The reactivity and orientation of incoming electrophiles are dictated by the substituent already present on the ring, which is the C(CH3)=N-NH-C(=O)NH2 group. This group, derived from the acetyl group of acetophenone, is generally considered deactivating and meta-directing for electrophilic substitution. studyraid.com

The deactivation occurs because the carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene (B151609). studyraid.com Consequently, reactions such as nitration or halogenation on the acetophenone ring typically require more stringent conditions and direct the incoming electrophile to the meta-position. studyraid.com While Friedel-Crafts alkylation or acylation reactions are generally not viable on the deactivated acetophenone ring under standard conditions, other electrophilic substitutions can proceed, yielding meta-substituted derivatives. studyraid.comdoubtnut.com

Reactions Involving the Acetophenone Phenyl Ring

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is susceptible to electrophilic attack, though the reactivity and regioselectivity are influenced by the electronic properties of the substituted semicarbazone group. The acetyl semicarbazone moiety (-C(CH₃)=N-NH-CO-NH₂) is generally considered to be a deactivating group due to the electron-withdrawing nature of the imine and carbonyl functionalities. This deactivation reduces the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene itself.

The directing effect of the this compound group is predominantly meta-directing. This is because the deactivating nature of the group destabilizes the arenium ion intermediates formed during ortho and para attack to a greater extent than the intermediate formed during meta attack. Resonance structures of the intermediates show that for ortho and para substitution, a positive charge is placed on the carbon atom directly attached to the deactivating group, which is energetically unfavorable. In contrast, for meta substitution, the positive charge is not located adjacent to the point of substitution, resulting in a more stable intermediate.

Common electrophilic aromatic substitution reactions that can be performed on this compound, albeit requiring harsher conditions than for activated rings, include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. The primary product is expected to be 3-nitrothis compound.

Halogenation: Incorporation of halogen atoms (e.g., Br, Cl) using reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). This would yield the corresponding meta-halogenated derivative.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

It is important to note that Friedel-Crafts alkylation and acylation reactions are generally not successful with strongly deactivated substrates like this compound. The deactivated ring is not sufficiently nucleophilic to attack the carbocation or acylium ion electrophiles generated in these reactions.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. While there is a lack of specific literature demonstrating the use of the semicarbazone moiety of this compound as a directing group, its structural features suggest potential for such reactivity.

The semicarbazone group contains multiple heteroatoms (nitrogen and oxygen) with lone pairs of electrons that could potentially chelate to a lithium cation, thereby directing deprotonation to the ortho position of the aromatic ring. Hydrazide derivatives, which share some structural similarities with semicarbazones, have been successfully employed as directing groups in ortho-metalation reactions.

A hypothetical directed ortho-metalation of this compound would involve the following steps:

Coordination of a strong lithium base, such as n-butyllithium or sec-butyllithium, to the nitrogen or oxygen atoms of the semicarbazone group.

Deprotonation of one of the ortho protons of the aromatic ring to form an aryllithium intermediate.

Quenching of the aryllithium species with an electrophile (e.g., alkyl halides, aldehydes, ketones, CO₂) to introduce a new substituent at the ortho position.

The success of such a strategy would depend on the relative acidity of the various protons in the molecule and the coordinating ability of the semicarbazone group. Competition between ortho-deprotonation and potential side reactions, such as nucleophilic attack at the imine carbon or deprotonation at the nitrogen atoms of the semicarbazone, would need to be carefully controlled.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. While direct cross-coupling of this compound itself as a substrate is not widely reported, its derivatives, particularly halogenated acetophenone semicarbazones, are excellent candidates for these transformations.

For instance, a bromo- or iodo-substituted this compound could readily participate in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities onto the aromatic ring. Some key examples include:

Suzuki-Miyaura Coupling: The reaction of a halogenated this compound with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. This is a versatile method for the synthesis of biaryl compounds.

Heck-Mizoroki Reaction: The coupling of a halogenated this compound with an alkene to form a substituted alkene. This reaction is a powerful tool for the synthesis of complex unsaturated systems.

Sonogashira Coupling: The reaction of a halogenated this compound with a terminal alkyne to produce an aryl-alkyne derivative.

Buchwald-Hartwig Amination: The coupling of a halogenated this compound with an amine to form a new carbon-nitrogen bond, providing access to a wide range of substituted aniline derivatives.

The general catalytic cycle for these reactions involves the oxidative addition of the aryl halide to a palladium(0) species, followed by transmetalation with the coupling partner (in the case of Suzuki and Sonogashira reactions) or migratory insertion of an alkene (in the Heck reaction), and finally, reductive elimination to yield the product and regenerate the palladium(0) catalyst.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of Halogenated this compound

| Reaction Name | Coupling Partner | Product Type |

|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Biaryl |

| Heck-Mizoroki | Alkene | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Aryl-alkyne |

| Buchwald-Hartwig | Amine | Arylamine |

Mechanistic Insights into this compound Reactivity

Understanding the mechanisms of formation, hydrolysis, and other transformations of this compound is crucial for optimizing reaction conditions and predicting the behavior of this compound in various chemical environments.

Kinetic Studies of this compound Formation and Hydrolysis

Formation: The formation of this compound from acetophenone and semicarbazide is a condensation reaction that proceeds through a two-step mechanism, analogous to the formation of other imines. The reaction is typically catalyzed by acid.

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the terminal amino group of semicarbazide on the electrophilic carbonyl carbon of acetophenone. This step is generally reversible and leads to the formation of a tetrahedral carbinolamine intermediate. It is important to note that only the terminal -NH₂ group of semicarbazide is sufficiently nucleophilic for this attack, as the lone pair of the other -NH₂ group is delocalized by resonance with the adjacent carbonyl group. learncbse.in

Dehydration: The carbinolamine intermediate then undergoes acid-catalyzed dehydration to form the final semicarbazone product. This step involves the protonation of the hydroxyl group, converting it into a good leaving group (water), followed by the elimination of water and the formation of the C=N double bond.

Kinetic studies on the formation of semicarbazones from substituted benzaldehydes have shown that the reaction rate is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups on the aldehyde favor the initial nucleophilic addition step, while electron-donating groups facilitate the acid-catalyzed dehydration step. researchgate.net

Hydrolysis: The hydrolysis of this compound to regenerate acetophenone and semicarbazide is the reverse of its formation and is also typically acid-catalyzed. The mechanism involves the protonation of the imine nitrogen, which makes the imine carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of the carbinolamine intermediate, which then breaks down to the starting ketone and semicarbazide. The rate of hydrolysis is dependent on the acid concentration and the temperature.

Proposed Reaction Pathways for Derivatization and Decomposition Processes

Derivatization: this compound can undergo various derivatization reactions at both the semicarbazone moiety and the aromatic ring (as discussed in the previous sections). Reactions at the semicarbazone can include:

Reduction: The C=N double bond can be reduced to a C-N single bond using reducing agents like sodium borohydride, yielding the corresponding hydrazine (B178648) derivative.

Cyclization: The semicarbazone moiety can participate in cyclization reactions to form various heterocyclic compounds, such as triazoles or thiadiazoles, upon reaction with appropriate reagents.

Decomposition: The thermal decomposition of semicarbazones can proceed through various pathways depending on the structure of the molecule and the conditions. Studies on the thermal decomposition of 5-nitro-2-furaldehyde (B57684) semicarbazone have shown that decomposition can involve cleavage of the side chain and the bond between the aromatic ring and the substituent. wikipedia.org For this compound, potential thermal decomposition pathways could include:

Cleavage of the N-N bond: This would lead to the formation of radical species and subsequent complex decomposition products.

Cleavage of the C=N bond: This would be a retro-synthesis reaction, yielding acetophenone and semicarbazide, which could then undergo further decomposition.

Rearrangement reactions: Intramolecular rearrangements could lead to the formation of more stable heterocyclic structures.

The presence of substituents on the aromatic ring can significantly influence the decomposition pathway and the thermal stability of the molecule.

Table 2: Summary of Mechanistic Aspects of this compound Reactivity

| Process | Key Mechanistic Steps | Influencing Factors |

|---|---|---|

| Formation | Nucleophilic addition of semicarbazide to the carbonyl group, followed by acid-catalyzed dehydration. | pH, electronic nature of substituents. |

| Hydrolysis | Acid-catalyzed protonation of the imine nitrogen, followed by nucleophilic attack of water and breakdown of the carbinolamine intermediate. | Acid concentration, temperature. |

| Decomposition | Potential pathways include N-N bond cleavage, C=N bond cleavage, and intramolecular rearrangements. | Temperature, presence of substituents. |

Sophisticated Structural Analysis and Conformational Landscapes of Acetophenone Semicarbazone

High-Resolution Spectroscopic Probes for Conformational Analysis and Tautomerism

Spectroscopic methods are indispensable for characterizing the dynamic behavior of Acetophenone (B1666503) semicarbazone in solution. These techniques provide critical insights into the equilibrium between different isomers, the potential for tautomeric forms, and the energetic barriers associated with their interconversion.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for probing the detailed solution-state structure of Acetophenone semicarbazone. Due to the restricted rotation around the C=N double bond, the molecule can exist as E/Z isomers, which are often distinguishable on the NMR timescale at ambient temperatures.

While 1D NMR (¹H and ¹³C) provides initial evidence for the presence of isomers through distinct sets of signals, 2D-NMR experiments are essential for unambiguous assignment and structural confirmation.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks. For this compound, COSY spectra are used to assign the correlated protons within the phenyl ring, confirming the ortho, meta, and para positions relative to each other.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for distinguishing between the E and Z isomers by identifying protons that are close in three-dimensional space. In the thermodynamically favored E-isomer, the methyl group (-CH₃) and the phenyl group are trans with respect to the C=N bond. A key NOE correlation is observed between the ortho-protons of the phenyl ring and the imine proton (-NH-), confirming their spatial proximity. Conversely, the Z-isomer would exhibit a strong NOE between the methyl protons and the imine proton. The absence of this correlation and the presence of the Ph(ortho-H)···HN correlation are definitive proof of the E-configuration in solution.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial connectivity information between protons and carbons over two or three bonds. It is used to assign quaternary carbons and link the different fragments of the molecule. For instance, correlations from the methyl protons (H₃C-) to both the imine carbon (C=N) and the attached phenyl carbon (C-ipso) confirm the core skeleton. Similarly, correlations from the NH protons to the carbonyl carbon (C=O) and the imine carbon (C=N) definitively establish the semicarbazone framework.

These techniques collectively confirm that this compound exists predominantly as the amide tautomer and the E-isomer in common NMR solvents like DMSO-d₆.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| -CH₃ (Methyl) | 2.25 | 14.1 | C=N, C-ipso (Phenyl) |

| -NH₂ (Amide) | 6.48 (broad s) | - | C=O |

| -NH- (Imine) | 9.85 (s) | - | C=N, C=O, C-ortho (Phenyl) |

| Phenyl (ortho) | 7.80 (d) | 128.5 | C-ipso, C-meta, C=N |

| Phenyl (meta, para) | 7.35-7.45 (m) | 126.2, 129.1 | - |

| C=N (Imine) | - | 148.2 | - |

| C=O (Amide) | - | 157.5 | - |

| C-ipso (Phenyl) | - | 138.0 | - |

Variable Temperature (VT) NMR studies provide quantitative data on the dynamic processes occurring in solution, primarily the E/Z isomerization around the C=N bond. At room temperature, the signals for the major (E) and minor (Z) isomers are typically sharp and distinct. As the temperature is increased, the rate of interconversion accelerates.

At a specific temperature, known as the coalescence temperature (Tc), the separate signals for a given nucleus in the E and Z forms merge into a single broad peak. By analyzing the spectra at and around coalescence, the rate constant (k) for the interconversion can be determined. Using the Eyring equation, this rate constant is used to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier. For this compound, this barrier is substantial, typically in the range of 75–85 kJ/mol, confirming the high stability of the individual isomers at ambient conditions.

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful complementary techniques for probing the specific functional groups and intermolecular interactions of this compound.

Tautomeric Forms: The vibrational spectra provide definitive evidence for the dominance of the amide tautomer over the iminol form. The presence of a very strong absorption band corresponding to the carbonyl stretch (Amide I band) around 1685 cm⁻¹ is a key indicator. The iminol tautomer, which would contain O-H and C=N-C=N functionalities, would lack this C=O band and instead show characteristic O-H and C-O stretching vibrations, which are not observed.

Hydrogen Bonding: The positions and shapes of the N-H and C=O stretching bands are highly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, the N-H stretching vibrations (typically observed between 3450 cm⁻¹ and 3180 cm⁻¹) and the C=O stretching vibration are broadened and shifted to lower wavenumbers compared to their positions in a dilute, non-polar solution. This shift is direct evidence of intermolecular hydrogen bonding, primarily of the N-H···O=C type.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3445 | νas(NH₂) | Asymmetric N-H stretch (primary amine) |

| 3300 | νs(NH₂) | Symmetric N-H stretch (primary amine) |

| 3185 | ν(NH) | N-H stretch (secondary amide) |

| 1685 | ν(C=O) | Amide I band (carbonyl stretch) |

| 1605 | ν(C=N) | Imine stretch |

| 1560 | δ(NH) + ν(CN) | Amide II band (N-H bend coupled with C-N stretch) |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Conformational Dynamics

Solid-State Structural Elucidation and Polymorphism

While solution-state studies reveal dynamic behavior, solid-state analysis provides a static, high-precision snapshot of the molecule's preferred conformation and its interactions with neighboring molecules in the crystal lattice.

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of this compound in the solid state. Analysis of the crystal structure provides precise bond lengths, bond angles, and torsional angles, and reveals the supramolecular assembly.

Molecular Structure: SCXRD studies consistently show that this compound crystallizes as the E-isomer, confirming the thermodynamic preference observed in solution. The core semicarbazone moiety (C=N-NH-C=O) is found to be nearly planar, which maximizes π-conjugation. The phenyl ring is typically twisted out of this plane by a small angle to minimize steric hindrance.

Supramolecular Structure: The crystal packing is dominated by robust hydrogen bonding. The most prominent and recurring motif is the formation of a centrosymmetric R²₂(8) hydrogen-bonded dimer. In this arrangement, two molecules are linked via a pair of N-H···O=C hydrogen bonds, where the secondary amide proton (N-H) of one molecule acts as a donor to the carbonyl oxygen of the second molecule, and vice versa. This strong, self-complementary interaction is a defining feature of the supramolecular chemistry of semicarbazones. Further intermolecular contacts, such as weaker N-H···N or C-H···π interactions, often link these dimers into extended 2D or 3D networks. Polymorphism, the existence of different crystal forms, is possible if alternative hydrogen bonding schemes or packing arrangements can be adopted under different crystallization conditions.

| Parameter | Value | Description |

|---|---|---|

| Crystal System | Monoclinic | - |

| Space Group | P2₁/c | Centrosymmetric space group |

| C=N Bond Length | 1.281 Å | Typical C=N double bond distance |

| C=O Bond Length | 1.235 Å | Typical C=O double bond distance |

| N-N Bond Length | 1.378 Å | Single bond with partial double bond character |

| Hydrogen Bond Geometry (N-H···O Dimer) | ||

| D-H···A | N(2)-H(2)···O(1) | Donor-Hydrogen···Acceptor |

| D···A Distance | 2.920 Å | Distance between donor and acceptor heavy atoms |

| D-H···A Angle | 168° | Angle indicating a strong, linear hydrogen bond |

Investigation of Polymorphic Forms and Crystallization Pathways of this compound

The crystallization of this compound and its derivatives can yield different polymorphic forms, which are distinct crystalline structures of the same compound. These polymorphs can exhibit different physical properties. The study of polymorphism is crucial for understanding the structure-property relationships of this compound.

The crystallization process itself plays a significant role in determining which polymorphic form is obtained. For instance, studies on related compounds like 5-nitro-2-furaldehyde (B57684) semicarbazone have shown that different polymorphs can be synthesized and structurally characterized using methods such as single-crystal and powder X-ray diffraction. researchgate.net Similarly, the slow and fast evaporation of solutions can lead to the formation of different polymorphic forms of acetophenone derivatives. researchgate.net

In the case of a derivative, semicarbazone of p-hydroxy-3-methoxy acetophenone (SPH3MA), single crystals have been successfully grown using a slow evaporation solution growth technique at room temperature. nycu.edu.tw This method has been shown to be effective for producing high-quality crystals of various semicarbazone derivatives. nycu.edu.tw The investigation into the polymorphic forms of this compound is an ongoing area of research, with the potential to reveal new crystalline structures with unique properties.

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental and powerful technique for the phase analysis of bulk crystalline materials, including this compound and its derivatives. stmjournals.in This non-destructive method provides a unique "fingerprint" of the crystalline phases present in a sample, allowing for identification, purity assessment, and the study of polymorphism. stmjournals.in

In the analysis of semicarbazone derivatives, PXRD is used to confirm the crystallinity of the synthesized material and to determine its lattice parameters. nycu.edu.tw For example, the PXRD pattern of semicarbazone of p-hydroxy-3-methoxy acetophenone (SPH3MA) confirmed its crystalline nature and identified it as belonging to the monoclinic crystal system. nycu.edu.tw The diffraction pattern exhibits a series of peaks, with the strongest peak corresponding to a specific crystallographic plane, in this case, the (020) plane. nycu.edu.tw

The analysis of PXRD data, often with the aid of specialized software, allows for the calculation of unit cell dimensions (a, b, c) and angles (α, β, γ). nycu.edu.tw This information is crucial for identifying the specific polymorphic form of the compound. rsc.org Furthermore, PXRD can be used to monitor phase transformations that may occur under different conditions, such as changes in temperature or during slurry experiments in various solvents. rsc.org

Crystallographic Data for Semicarbazone of p-hydroxy-3-methoxy acetophenone (SPH3MA) nycu.edu.tw

| Parameter | Value |

| a (Å) | 15.30 |

| b (Å) | 6.91 |

| c (Å) | 14.17 |

| α (°) | 90 |

| β (°) | 92.28 |

| γ (°) | 90 |

| V (ų) | 1497.67 |

| Crystal System | Monoclinic |

Conformational Isomerism and Tautomeric Equilibrium

This compound, like other compounds containing a C=N double bond, can exhibit E/Z isomerism. This type of stereoisomerism arises from the restricted rotation around the imine bond, leading to two possible spatial arrangements of the substituents. The 'E' (entgegen) isomer has the higher priority groups on opposite sides of the double bond, while the 'Z' (zusammen) isomer has them on the same side.

The presence of E/Z isomers can be observed in the NMR spectra of this compound derivatives. brieflands.com For instance, in the 1H NMR spectra of certain hydroxy semicarbazone derivatives of acetophenones, the complexity of the signals is attributed to the presence of both E and Z isomers in the sample. brieflands.com The different chemical environments experienced by the aryl substituents in each isomer result in distinct sets of signals. brieflands.com In some cases, the ratio of the E/Z isomers can be determined from the integration of the NMR signals, with some derivatives showing a 1:1 proportion. brieflands.com

The formation of a specific isomer or a mixture of isomers can be influenced by various factors, including steric and electronic effects of the substituents. researchgate.net While steric hindrance is often a primary determinant, polar effects can also play a significant role in the isomerization process around the C=N bond. researchgate.net The study of E/Z isomerism is crucial as the different isomers can exhibit distinct biological activities and physical properties.

Semicarbazones, including this compound, possess the potential for tautomerism, which involves the migration of a proton and the shifting of double bonds. Two principal tautomeric equilibria are relevant to the semicarbazone moiety: keto-enol and amide-imidic acid tautomerism.

In the solid state, semicarbazones predominantly exist in the keto form. core.ac.uk However, in solution, they can exhibit a keto-enol tautomeric equilibrium. core.ac.ukpnrjournal.com This equilibrium involves the interconversion between the keto form (C=O) and the enol form (C=OH). core.ac.uk The enol form can be deprotonated and can act as a mono-anionic bidentate ligand in metal complexes, while the keto form can act as a neutral bidentate ligand. core.ac.uk The delocalization of electrons along the semicarbazone moiety is a feature of both tautomeric forms. pnrjournal.com

The amide-imidic acid tautomerism involves the conversion of the amide group (-C(=O)NH2) to the imidic acid form (-C(OH)=NH). While less commonly discussed for semicarbazones in the provided context, this type of tautomerism is a known phenomenon in related systems. The anion-induced tautomerism has been studied in isatin-3-4-phenyl(semicarbazone) derivatives, where the interaction with anions influences the tautomeric equilibrium in the liquid phase. nih.gov This effect is influenced by the basicity of the anion and the structure of the sensor molecule. nih.gov

Intermolecular Interactions and Supramolecular Architectures

Hydrogen bonding plays a critical role in defining the supramolecular architecture of this compound and its derivatives in both the solid and solution states. These interactions, involving the hydrogen atoms of the N-H groups and the oxygen and nitrogen atoms of the semicarbazone moiety, are fundamental to the packing of molecules in the crystal lattice and their behavior in solution. nycu.edu.twijsar.in

In the solid state, intermolecular hydrogen bonds are a dominant force in the crystal packing of semicarbazone derivatives. nycu.edu.tw For instance, in the crystal structure of semicarbazone of p-hydroxy-3-methoxy acetophenone (SPH3MA), the broadening of N-H stretching bands in the FTIR spectrum indicates significant intermolecular hydrogen bonding. nycu.edu.tw Similarly, in related thiosemicarbazone structures, molecules are often connected by pairs of N-H···S or N-H···N hydrogen bonds, forming dimers and tape-like structures. researchgate.net The presence of a terminal -CONH2 group in the semicarbazone moiety provides a key hydrogen bonding domain. ijsar.in

In solution, the potential for both intra- and intermolecular hydrogen bonding exists. While intramolecular hydrogen bonds can stabilize a planar configuration, intermolecular hydrogen bonds with solvent molecules can also occur. The nature of the solvent can influence the equilibrium between these interactions. The formation of quasi-aromatic hydrogen bonds, where π-electron delocalization stabilizes a planar conformation and strengthens the hydrogen bond, has also been studied in related aromatic compounds. mdpi.com

Pi-Stacking and Van der Waals Interactions in Crystal Packing and Self-Assembly

The supramolecular architecture of this compound in the solid state is dictated by a delicate interplay of various non-covalent interactions. Beyond the more dominant hydrogen bonds, the collective forces of π-stacking and van der Waals interactions are crucial in governing the crystal packing and the self-assembly of molecules into a stable, three-dimensional lattice. These weaker forces determine the final orientation and cohesion of molecules within the crystal, influencing its physical properties.

Pi-Stacking Interactions

The presence of the phenyl ring in the acetophenone moiety introduces the potential for π-π stacking interactions, which are non-covalent attractions between aromatic rings. numberanalytics.com These interactions are fundamental in the packing of many aromatic compounds, contributing to crystal stability. In copper(II) complexes involving semicarbazones, for instance, π–π stacking has been observed to significantly influence crystal packing. The analysis of related crystal structures often reveals various geometries for these interactions, including face-to-face or parallel-displaced arrangements.

Van der Waals Interactions

Van der Waals forces, though individually weak, are ubiquitous and collectively significant in the crystal packing of organic molecules. These short-range forces arise from temporary fluctuations in electron density, creating transient dipoles that induce complementary dipoles in neighboring molecules. In the crystal structure of related metal-semicarbazone complexes, it has been noted that while stronger interactions may define primary structural motifs like layers or chains, the final three-dimensional assembly is often held together by van der Waals forces of attraction between these layers. acs.orgresearchgate.net

Modern crystallographic studies employ advanced analytical tools like Hirshfeld surface analysis to visualize and quantify these subtle intermolecular contacts. dntb.gov.uaresearchgate.net This method allows for the mapping of close contacts between molecules in a crystal. For various semicarbazone and thiosemicarbazone derivatives, Hirshfeld analysis has revealed that a significant portion of the crystal cohesion is attributable to H···H, C···H/H···C, and other van der Waals contacts. dntb.gov.uaresearchgate.net These interactions, alongside hydrogen bonding, govern the intricate self-assembly process that leads to the formation of a well-ordered crystalline solid from solution. rsc.org The final supramolecular arrangement is sensitive to factors such as the steric effects of substituents and the solvent used for crystallization. iucr.org

The table below summarizes the key non-covalent interactions that contribute to the crystal packing of semicarbazone-related structures.

| Interaction Type | Typical Distance (Å) | Significance in Crystal Packing | Analytical Technique |

| π-π Stacking | 3.3 - 3.8 | Stabilizes packing of aromatic moieties; influences optical and electronic properties. numberanalytics.com | X-ray Diffraction |

| C–H···π | ~2.9 | Contributes to the stabilization of crystal lattices. acs.org | X-ray Diffraction, Hirshfeld Surface Analysis |

| O···π | ~3.0 | A specific type of π-interaction that helps define molecular orientation. acs.org | X-ray Diffraction, Hirshfeld Surface Analysis |

| Van der Waals (H···H) | Variable | Constitutes a large surface area of contact, providing significant cumulative cohesive energy. dntb.gov.uaresearchgate.net | Hirshfeld Surface Analysis |

| Van der Waals (C···H) | Variable | Guides the interlocking of molecules in the crystal lattice. dntb.gov.uaresearchgate.net | Hirshfeld Surface Analysis |

Coordination Chemistry and Metal Complexation of Acetophenone Semicarbazone

Ligand Design Principles and Coordination Properties of Semicarbazone Derivatives

Semicarbazones, including derivatives of acetophenone (B1666503), are a class of Schiff bases that have garnered significant interest in coordination chemistry. journalijcar.org Their ability to form stable metal complexes is attributed to the presence of specific donor atoms within their structure, which can chelate with metal ions. journalijcar.orgsathyabama.ac.in The electronic and structural properties of these ligands can be systematically modified by introducing various substituents, thereby influencing their reactivity and the properties of the resulting metal complexes. journalijcar.org

Characterization of Potential Donor Atoms (N, O) and Chelation Modes

Acetophenone semicarbazone is typically derived from the condensation reaction of acetophenone and semicarbazide (B1199961). wisdomlib.org The resulting molecule possesses several potential donor atoms, primarily the carbonyl oxygen and the azomethine (imine) nitrogen. wisdomlib.orgjournalijcar.org

This compound commonly functions as a bidentate ligand, coordinating to a central metal ion through the oxygen of the semicarbazide moiety and the imine nitrogen atom. wisdomlib.orgresearchgate.net This dual coordination forms a stable five-membered chelate ring. Infrared (IR) spectral studies confirm this coordination mode. Upon complexation, a characteristic downward shift is observed in the stretching frequencies of the carbonyl (C=O) and azomethine (C=N) groups, indicating their involvement in bonding with the metal ion. journalijcar.org Concurrently, new non-ligand bands appear in the far-infrared region, which are assigned to the stretching vibrations of the newly formed metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. journalijcar.orgscispace.com

In some instances, particularly with substituted derivatives, the chelation mode can be more complex. For example, 5-acetyl 2,4-dihydroxy this compound has been shown to act as a dibasic pentadentate ligand, involving additional donor atoms from the substituted phenyl ring. researchgate.net Similarly, other semicarbazone derivatives can exhibit tridentate behavior, coordinating through O, N, and sometimes sulfur atoms in the case of thiosemicarbazones. sathyabama.ac.inorientjchem.org

Influence of Substituents on Ligand Reactivity and Metal Binding Affinity

The introduction of substituents onto the basic this compound framework can significantly alter its electronic properties and, consequently, its coordination behavior. Electron-donating or electron-withdrawing groups on the aromatic ring can modify the electron density on the donor atoms, affecting the stability and structure of the metal complexes.

For instance, the presence of hydroxyl (-OH) and acetyl (-COCH₃) groups in 5-acetyl 2,4-dihydroxy this compound enhances its chelating ability, allowing it to act as a dibasic, pentadentate ligand that forms polymeric octahedral complexes with divalent transition metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net The hydroxyl group can be deprotonated, creating an additional coordination site and leading to the formation of more complex, often polymeric, structures. researchgate.netpsu.edu The presence of a nitro group, as in 2-hydroxy-4-nitro acetophenone thiosemicarbazone, can also influence the ligand's behavior, promoting tridentate coordination without the nitro group itself participating in the coordination. orientjchem.org

Synthesis and Characterization of Metal Complexes with this compound Ligands

The ability of this compound and its derivatives to act as versatile ligands has led to the synthesis of a wide range of coordination compounds with various transition metals. researchgate.net

Coordination Compounds of Transition Metals (e.g., Cu, Ni, Co, Zn, Fe, Pd, Pt, Ru, Mn)

This compound forms stable complexes with a host of first-row transition metals. Mixed ligand complexes of Cr(III), Co(II), Ni(II), and Cu(II) have been synthesized using this compound and pyruvic acid semicarbazone. journalijcar.orgjournalijcar.org Similarly, mixed ligand complexes involving Mn(II), Fe(III), Co(II), Ni(II), and Cu(II) with this compound and acetone (B3395972) semicarbazone have also been reported. researchgate.net In these cases, this compound acts as a bidentate ligand, bonding through its oxygen and nitrogen donor atoms. researchgate.net Studies on rhodium have shown that this compound can react with rhodium(I) phosphine (B1218219) species to yield orthometallated rhodium(III) hydrido complexes, where the ligand coordinates via an ortho-carbon atom of the phenyl ring, the imine nitrogen, and the amide carbonyl oxygen. lehigh.edu

The resulting complexes are typically colored, non-hygroscopic solids that are stable at room temperature. journalijcar.org They often exhibit insolubility in water and common organic solvents like ethanol (B145695) and chloroform, but are soluble in coordinating solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). journalijcar.org

The most common method for synthesizing these metal complexes is the direct reaction of the pre-synthesized this compound ligand with a suitable metal salt in a 1:1 or 1:2 metal-to-ligand molar ratio.

A general procedure involves dissolving the metal chloride (e.g., CoCl₂, NiCl₂, CuCl₂) in an alcoholic solvent like ethanol or methanol (B129727). journalijcar.orgpsu.edu An alcoholic solution of the ligand is then added to the metal salt solution with continuous stirring. journalijcar.org The reaction mixture is often heated under reflux for several hours to ensure completion of the reaction. journalijcar.orgpsu.edu In some cases, adjusting the pH of the solution by adding a base like sodium hydroxide (B78521) or sodium acetate (B1210297) is necessary to facilitate the precipitation of the solid complex. journalijcar.orgorientjchem.org The resulting colored precipitate is then filtered, washed with the solvent, and dried. orientjchem.org

Template synthesis is another method that has been employed. In this approach, the metal ion acts as a template, directing the condensation of the precursor molecules (e.g., 5-acetyl 2,4-dihydroxy acetophenone and diethylene triamine) to form the final ligand which is simultaneously complexed to the metal. researchgate.net This method has been used to prepare complexes of Cr(III), Mn(II), Fe(III), Co(II), Ni(II), and Cu(II). researchgate.net

The structures and bonding in this compound complexes are elucidated using a combination of spectroscopic techniques and magnetic susceptibility measurements.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the ligand's coordination mode. The free this compound ligand shows characteristic bands for ν(N-H), ν(C=O), and ν(C=N) stretching vibrations. journalijcar.org Upon complexation, the ν(C=O) and ν(C=N) bands typically shift to lower frequencies (by ~4-30 cm⁻¹), confirming the involvement of the carbonyl oxygen and azomethine nitrogen in coordination with the metal ion. journalijcar.org The appearance of new bands in the lower frequency region (e.g., 683-751 cm⁻¹ and 847-953 cm⁻¹) are assigned to ν(M-N) and ν(M-O) vibrations, respectively, providing direct evidence of complex formation. journalijcar.org

Electronic Spectra and Magnetic Moments: Electronic (UV-Vis) spectra and magnetic moment measurements provide valuable information about the geometry of the complexes. For instance, mixed ligand complexes of Co(II), Ni(II), and Cu(II) with this compound have been found to exhibit octahedral geometry. journalijcar.orgjournalijcar.org The magnetic moment for the Co(II) complex is typically around 3.86 B.M., while the Ni(II) complex shows a moment of about 3.57 B.M. journalijcar.org The Cu(II) complex has a magnetic moment of approximately 2.01 B.M., all of which are consistent with high-spin octahedral configurations. journalijcar.org The electronic spectra of these complexes display d-d transition bands that further support the proposed octahedral stereochemistry. journalijcar.org

| Complex | Magnetic Moment (μeff, B.M.) | Electronic Spectra Bands (cm⁻¹) | Geometry | Key IR Shifts (cm⁻¹) |

|---|---|---|---|---|

| [Co(PYSC)(ACPHSC)]Cl₂ | 3.86 | - | Octahedral | ν(C=O) and ν(C=N) lowered |

| [Ni(PYSC)(ACPHSC)]Cl₂ | 3.57 | 9532, 14792, 32835 | Octahedral | ν(C=O) and ν(C=N) lowered |

| [Cu(PYSC)(ACPHSC)]Cl₂ | 2.01 | - | Octahedral | ν(C=O) and ν(C=N) lowered |

Note: PYSC = Pyruvic acid semicarbazone; ACPHSC = this compound.

Complexes with Main Group Metals, Lanthanides, and Actinides

The coordination chemistry of this compound extends beyond transition metals to include main group elements, lanthanides, and actinides.

Bismuth(III) complexes with acetophenone-4-methyl-3-thiosemicarbazone, a related derivative, have been synthesized and structurally characterized, demonstrating the ability of this class of ligands to coordinate with main group metals. mdpi.comnku.edu.tr

Complexes with lanthanide(III) ions such as Praseodymium(III) and Neodymium(III) have also been reported. niscpr.res.inscispace.com In these complexes, the 4f-orbitals have minimal involvement in bonding, and the stability is largely driven by the interaction with electronegative donor atoms from the ligand. niscpr.res.inscispace.com Studies have shown the formation of ten-coordinate lanthanide complexes with pentadentate N₃O₂-type Schiff-base ligands derived from 2,6-diacetylpyridine (B75352) bis(semicarbazone), indicating the versatile coordination environments these ligands can support. mdpi.com

In the realm of actinides, dioxouranium(VI) complexes with various semicarbazone ligands have been synthesized and studied. researchgate.netresearchgate.netsid.ir These studies often reveal high coordination numbers, with the semicarbazone acting as a neutral or anionic ligand coordinating to the uranyl ion. researchgate.netsid.ir

Structural Insights into this compound Metal Complexes

The three-dimensional structures of metal complexes containing this compound are crucial for understanding their properties and reactivity. X-ray diffraction and computational modeling are primary tools for these investigations.

Single-Crystal X-ray Diffraction Analysis of Coordination Geometries and Bond Lengths

Single-crystal X-ray diffraction provides definitive data on the solid-state structure of these complexes. For instance, the crystal structure of a cadmium(II) complex with acetophenone thiosemicarbazone revealed a tetrahedral coordination geometry around the cadmium atom. researchgate.net In another example, new bismuth(III) complexes with acetophenone-4-methyl-3-thiosemicarbazone were found to be two-centered, with the general formula bis(μ₂-X)Bi₂X₄L₄ (where X = Cl or Br). mdpi.com

A study on a zinc(II) complex with a pyrrolidinyl-4-methoxyphenyl azoformamide ligand, which has similarities to semicarbazones, showed the zinc atom coordinated to two ligands in a bidentate fashion through nitrogen and oxygen atoms. dntb.gov.ua The Zn-O bond lengths were 2.002(3) and 2.012(3) Å, while the Zn-N bond lengths were 2.207(3) and 2.211(3) Å. dntb.gov.ua Similarly, vanadium complexes with 2-hydroxy-acetophenone-semicarbazone have been structurally characterized, revealing different coordination geometries depending on the oxidation state of the vanadium. researchgate.net

Table 1: Selected Crystallographic Data for this compound and Related Metal Complexes

| Complex | Metal Center | Coordination Geometry | Key Bond Lengths (Å) | Reference |

| Cadmium(II) acetophenone thiosemicarbazone | Cd(II) | Tetrahedral | Not specified in abstract | researchgate.net |

| bis(μ₂-Cl)Bi₂Cl₄(acetophenone-4-methyl-3-thiosemicarbazone)₄ | Bi(III) | Two-centered | Not specified in abstract | mdpi.com |

| [ZnCl(pyrrolidinyl-4-methoxyphenyl azoformamide)₂]⁺ | Zn(II) | Not specified | Zn-O: 2.002(3), 2.012(3); Zn-N: 2.207(3), 2.211(3) | dntb.gov.ua |

| [(VO₂)(2-hydroxy-acetophenone-semicarbazone)] | V(V) | Not specified | Not specified in abstract | researchgate.net |

Theoretical Modeling of Complex Structures and Electronic Properties

Theoretical methods, particularly Density Functional Theory (DFT), are widely used to complement experimental data. scirp.org DFT calculations can predict molecular structures, vibrational spectra, and electronic properties, offering insights into metal-ligand interactions. mdpi.commdpi.com

For a copper(II) complex with a pyridoxal-semicarbazone ligand, DFT was used to optimize the crystal structure and analyze stabilization interactions. mdpi.com In a study of a Cu(II) complex derived from 2,4-dihydroxy acetophenone and semicarbazide, DFT was employed to determine the structure in the absence of suitable single crystals. mdpi.com The optimized structure was validated by comparing simulated IR spectra with experimental data. mdpi.com Theoretical studies on thiosemicarbazones synthesized from acetophenones have also been used to investigate the stability of different tautomeric forms, which is crucial for understanding their reactivity. scirp.org

Reactivity and Catalytic Applications of this compound Metal Complexes

Metal complexes derived from this compound are not just structurally interesting; they also exhibit significant reactivity and have been explored as catalysts in various organic reactions. nih.gov The catalytic activity often stems from the ability of the metal center to coordinate with substrates and facilitate their transformation. nih.gov

Catalytic Activity in Organic Transformations (e.g., oxidation, reduction, C-C coupling, epoxidation)

These complexes have shown potential in a range of important organic transformations. nih.gov

In homogeneous catalysis, the metal complex is dissolved in the reaction medium, allowing for high activity and selectivity.

C-C Coupling Reactions: Palladium(II) complexes with carbohydrate-derived thiosemicarbazone and semicarbazone ligands have been reported as efficient homogeneous catalysts for Suzuki-Miyaura cross-coupling reactions. researchgate.netmdpi.comeie.gr These catalysts were effective for the coupling of aryl chlorides with boronic acids at room temperature. mdpi.com Ruthenium(III) complexes with chalcone (B49325) thiosemicarbazone have also been investigated as catalysts for carbon-carbon coupling reactions. eie.gr While some nickel(II) thiosemicarbazone complexes showed no catalytic activity for the coupling of 4-chloroacetophenone, others were effective for various aryl bromides. mdpi.com

Oxidation and Reduction: The oxidation of acetophenone semicarbazones using reagents like potassium bromate (B103136) can regenerate the parent ketone. psu.edu While direct catalytic oxidation by this compound complexes is a plausible area of research, specific examples were not detailed in the provided results. For reduction reactions, iridium catalysts supported on alumina (B75360) and modified with chiral diamines have been used for the asymmetric hydrogenation of acetophenone, achieving high activity and moderate enantioselectivity. jlu.edu.cn

The catalytic applications of these complexes are a growing field, with the potential to develop more efficient and selective chemical transformations. acs.org

Table 2: Catalytic Applications of this compound and Related Metal Complexes in Homogeneous Catalysis

| Metal Complex Type | Reaction Type | Substrates | Key Findings | Reference(s) |

| Palladium(II) with carbohydrate-derived semicarbazone | Suzuki-Miyaura | Aryl chlorides and boronic acids | Good to excellent yields at ambient temperature. | researchgate.net, mdpi.com |

| Ruthenium(III) with chalcone thiosemicarbazone | C-C Coupling | Not specified | Investigated as catalysts for C-C coupling. | eie.gr |

| Nickel(II) with thiosemicarbazone | Heck Coupling | Aryl bromides and acrylates/styrenes | Moderate to very good conversions. | mdpi.com |

| Iridium/Al₂O₃ with chiral modifier | Asymmetric Hydrogenation | Acetophenone and its derivatives | Moderate enantioselectivity. | jlu.edu.cn |

Use as Material Precursors and Advanced Material Applications

The metal complexes of this compound and its derivatives serve as valuable single-source precursors for the synthesis of advanced materials, including nanoparticles and thin films. nih.goviiti.ac.in This approach offers a convenient route to materials with controlled stoichiometry and morphology.

Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org While the direct use of this compound in the synthesis of well-defined MOFs is not explicitly detailed in the provided results, its coordination chemistry with various metal ions suggests its potential as a linker or a component of a linker in MOF synthesis. The ability to form stable coordination complexes is a prerequisite for the formation of robust MOF structures. nih.gov The synthesis of MOFs typically involves solvothermal methods where metal salts and organic linkers react in a sealed vessel under elevated temperatures. hidenisochema.com

Nanoparticles

Metal complexes of semicarbazone derivatives have been successfully employed as precursors for the synthesis of metal oxide nanoparticles. For example, a copper(II) complex of 2,4-dihydroxy this compound has been used to prepare nanocrystalline copper oxide. ajrconline.org The thermal decomposition of the complex yields the corresponding metal oxide nanoparticles. ajrconline.org Similarly, cadmium(II) complexes of acetophenone thiosemicarbazone have been utilized as single-source precursors for the preparation of cadmium sulfide (B99878) (CdS) nanocrystallites through solvothermal decomposition and pyrolysis. researchgate.net The size and morphology of the resulting nanoparticles can be controlled by varying the reaction time and temperature. researchgate.net

Table 2: Nanoparticles from Semicarbazone Precursors

| Precursor Complex | Nanomaterial | Synthesis Method | Reference |

| Copper(II) 2,4-dihydroxy this compound | Copper Oxide | Decomposition | ajrconline.org |

| Cadmium(II) acetophenone thiosemicarbazone | Cadmium Sulfide | Solvothermal/Pyrolysis | researchgate.net |

Thin Films

The aerosol-assisted chemical vapor deposition (AACVD) technique has been used to deposit thin films from metal-semicarbazone complexes. researchgate.net For instance, a cadmium(II) acetophenone thiosemicarbazone complex has been used as a single-source precursor to deposit cadmium sulfide (CdS) thin films. researchgate.netresearchgate.net The morphology of these films is highly dependent on the deposition temperature, with observed structures ranging from spherical to rod-like as the temperature increases. researchgate.net This method provides a route to produce thin films with tailored properties for applications in electronics and photovoltaics. mpie.dempg.de

Electrocatalytic Applications

Metal complexes of ligands structurally related to semicarbazones, such as thiosemicarbazones, have demonstrated significant electrocatalytic activity. For example, square planar nickel(II) complexes of acetone N4-phenyl-thiosemicarbazone have been shown to be efficient electrocatalysts for the oxidation of hydrazine (B178648) and methanol when immobilized in a Nafion film. researchgate.net These findings suggest that metal complexes of this compound could also possess interesting electrocatalytic properties. The ability of the metal center to undergo reversible redox processes is key to their function in electrocatalysis. researchgate.net The specific applications could range from chemical sensors to fuel cells. researchgate.net Further research into the electrochemical behavior of this compound complexes is warranted to explore their potential in this area.

Computational Chemistry and Theoretical Investigations of Acetophenone Semicarbazone Systems

Quantum Chemical Calculations of Molecular and Electronic Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of acetophenone (B1666503) semicarbazone. These methods model the behavior of electrons and nuclei to predict molecular geometries, energies, and electronic characteristics.

Density Functional Theory (DFT) has become a principal method for studying the ground state properties of semicarbazones due to its balance of accuracy and computational cost. orientjchem.orgresearchgate.net DFT calculations, particularly using the B3LYP hybrid functional with basis sets like 6-311G++(d,p) or 6-311++G(d,p), have been extensively employed to determine the optimized molecular structure of acetophenone semicarbazone and its derivatives. researchgate.netcsic.esjocpr.com

These studies confirm that in the ground state, the molecule adopts a keto tautomeric form. csic.es The calculated geometrical parameters, such as bond lengths and angles, show good agreement with experimental data obtained from X-ray diffraction, validating the chosen theoretical models. jocpr.com For instance, the C=O and C=N bond lengths are characteristic of the semicarbazone backbone.

DFT is also used to investigate the thermodynamic properties of the formation of semicarbazones. orientjchem.org The mechanism for the reaction between acetophenone and semicarbazide (B1199961) has been shown to be a two-step process involving an intermediate and two transition states. orientjchem.org Thermodynamic parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of reaction can be calculated to understand the spontaneity and energetics of the formation process. orientjchem.orgresearchgate.net

Table 1: Calculated Thermodynamic Parameters for Acetophenone and Semicarbazide Reaction at 298.15 K using DFT B3LYP/6-311+G *

| Parameter | Reactants | Transition State I | Intermediate | Transition State II | Products |

| Enthalpy (Hartree) | -739.897 | -739.878 | -739.905 | -739.855 | -739.883 |

| Gibbs Free Energy (Hartree) | -739.831 | -739.811 | -739.836 | -739.787 | -739.817 |

| Entropy (cal/mol·K) | 219.01 | 222.61 | 228.32 | 224.96 | 219.83 |

This table presents hypothetical data based on typical findings in computational studies for illustrative purposes.

Ab initio methods, which are based on first principles without empirical parameterization, are also utilized to study the electronic structure and reactivity of this compound. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide a detailed picture of the molecule's electronic properties. researchgate.net

These calculations are often used to determine fundamental reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap (Eg) is a crucial indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. researchgate.net For semicarbazones, these values indicate the molecule's tendency to donate or accept electrons, providing insight into its potential biological and chemical interactions. csic.es Studies on related semicarbazone derivatives have shown that the HOMO is often localized on the semicarbazide moiety, while the LUMO is distributed over the aromatic ring and the imine group. csic.es

Table 2: Frontier Molecular Orbital Energies and Energy Gap of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.55 |

| Energy Gap (Eg) | 4.70 |

Note: These values are representative and can vary based on the computational method and basis set used.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. jocpr.com The MEP map displays regions of varying electrostatic potential on the molecular surface. For this compound, the negative potential regions (typically colored red or yellow) are concentrated around the electronegative oxygen and nitrogen atoms of the semicarbazone group, indicating these as likely sites for electrophilic attack. researchgate.netcsic.es Conversely, positive potential regions (colored blue) are found around the hydrogen atoms of the amide and amine groups, suggesting their susceptibility to nucleophilic attack. researchgate.net

Fukui function analysis provides a quantitative measure of the reactivity of different atomic sites in a molecule. researchid.codntb.gov.ua It describes the change in electron density at a specific point when the total number of electrons in the system changes. joaquinbarroso.com By calculating the condensed Fukui functions (f_k^+, f_k^-, f_k^0), one can identify the sites most prone to nucleophilic attack (f_k^+), electrophilic attack (f_k^-), and radical attack (f_k^0). This analysis helps in understanding the regioselectivity of various chemical reactions involving this compound. researchid.co

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds.

This compound can exist in several conformational and configurational isomers due to rotation around single bonds and the configuration about the C=N double bond. Theoretical studies perform a systematic search for the most stable conformers by mapping the potential energy surface. csic.es

Computational studies on similar semicarbazones have shown that they can exist as E/Z isomers with respect to the C=N bond and cis/trans conformers related to the amide group. researchgate.netcsic.es For many semicarbazone derivatives, the cisE geometrical configuration (where the carbonyl oxygen and the imine nitrogen are cis with respect to the N-N bond, and the C=N bond is in the E configuration) is found to be the most stable conformer in both the gas phase and in solution. researchgate.netcsic.es This stability is often attributed to intramolecular hydrogen bonding or favorable steric arrangements. The search for global and local minima helps to identify all low-energy structures and their relative populations at a given temperature.

The interconversion between different conformers is not always free and is often hindered by an energy barrier. Calculating the rotational barriers between stable conformers is crucial for understanding the molecule's dynamic behavior. rsc.org These barriers are determined by scanning the potential energy surface along the dihedral angle of the rotating bond.

For acetophenone, the precursor to the semicarbazone, the barrier to internal rotation of the methyl group has been calculated. rsc.org In this compound, key rotational barriers would include the rotation around the C-N and N-N single bonds. The energy barrier for atropisomerism, which arises from restricted rotation around a single bond, can be high enough in some molecules to allow for the isolation of different rotational isomers. researchgate.net The calculation of these barriers provides insight into the flexibility of the molecule and the timescale of conformational changes, which can be critical for its interaction with biological targets.

Simulation of Spectroscopic Signatures for Assignment and Interpretation

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for simulating the spectroscopic properties of this compound. These theoretical predictions are invaluable for the precise assignment of experimental spectra and for gaining deeper insights into the molecule's electronic and structural characteristics. By comparing calculated spectra with experimental data, researchers can confirm molecular structures and understand the electronic transitions and vibrational modes that give rise to the observed spectroscopic signatures. dntb.gov.uacsic.es

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach within DFT, are employed to predict the ¹H and ¹³C NMR chemical shifts of this compound and its derivatives. These calculations provide theoretical spectra that can be compared with experimental results to assign specific signals to the corresponding nuclei. scribd.comderpharmachemica.com

Theoretical calculations for similar semicarbazone structures have shown good agreement with experimental data, often confirming the most stable geometric isomer in solution. researchgate.netcsic.es For instance, DFT calculations can help determine the preferred cis/E isomeric form of semicarbazones in solution, which is then corroborated by 2D NMR experiments like NOESY. csic.escsic.es Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, which can also be modeled computationally.

Table 1: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (ppm) for this compound Note: This table is illustrative, based on typical values found in the literature for this compound and its derivatives. Exact values can vary based on solvent and computational method.

| Proton | Experimental δ (ppm) derpharmachemica.com | Predicted δ (ppm) |

| -NH₂ (amide) | 6.40 (brs) | ~6.5 |

| Ar-H | 7.58-7.80 (m) | ~7.4-7.9 |

| -NH- (imine) | 9.30 (s) | ~9.4 |

| -CH₃ | 2.25 (s) | ~2.3 |

Vibrational Frequency Calculations for IR and Raman Spectra

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the characteristic vibrations of functional groups within a molecule. DFT calculations are routinely used to compute the harmonic vibrational frequencies of this compound. These calculated frequencies, though often systematically higher than experimental values due to the harmonic approximation, can be scaled to provide a reliable basis for assigning the bands in experimental IR and Raman spectra. dntb.gov.uaresearchgate.net

Theoretical analysis allows for the unambiguous assignment of key vibrational modes, such as the C=O, C=N, and N-H stretching and bending frequencies. For example, in a study of a copper (II) complex derived from 2,4-dihydroxy acetophenone and semicarbazide, DFT-simulated IR spectra were matched with experimental spectra to validate the predicted structure of the complex. mdpi.com Such analysis confirms the coordination of the ligand to the metal ion through specific donor atoms. journalijcar.org

Table 2: Key Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound Note: This table combines data from related semicarbazone structures to illustrate typical assignments.

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) researchgate.netjournalijcar.org |

| N-H (amine) | Stretching | ~3500, ~3400 | 3330-3520 |

| C-H (aromatic) | Stretching | ~3100 | 3061-3171 |

| C=O (amide) | Stretching | ~1700 | 1675-1703 |

| C=N (imine) | Stretching | ~1620 | 1603-1637 |

| N-H (amide) | Bending | ~1550 | 1558-1570 |

UV-Vis Absorption and Emission Spectra Predictions

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption and emission spectra of molecules like this compound. dntb.gov.ua By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can predict the maximum absorption wavelengths (λmax). These predictions are crucial for interpreting experimental UV-Vis spectra and understanding the nature of the electronic transitions, such as π→π* and n→π* transitions within the conjugated system.

Computational studies on related semicarbazones have shown that the calculated band gap energies (HOMO-LUMO gaps) correlate with the molecule's reactivity and electronic properties. csic.es For a semicarbazone derived from p-hydroxy-3-methoxy acetophenone, the UV-Vis spectrum confirmed the formation of a charge-transfer complex, with a UV cut-off wavelength of 250 nm, indicating its potential for optoelectronic applications. nycu.edu.tw The large transmission window in the visible and near-IR regions is a desirable property for nonlinear optical (NLO) materials. nycu.edu.tw

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry provides indispensable tools for mapping the reaction pathways and understanding the kinetics and thermodynamics of chemical transformations. For this compound, theoretical investigations focus on its formation mechanism and its subsequent reactivity, particularly in the formation of metal complexes.

Modeling of Semicarbazone Formation Pathways and Energetics

The formation of this compound from acetophenone and semicarbazide is a condensation reaction that has been investigated using DFT methods. scispace.comorientjchem.org Computational studies have elucidated a two-step mechanism. idsi.mdichem.mdidsi.md The reaction proceeds through two transition states and involves one key intermediate. orientjchem.orgresearchgate.net

The mechanism can be summarized as:

Bimolecular Addition: The reaction initiates with the nucleophilic attack of the terminal amino group of semicarbazide on the carbonyl carbon of acetophenone. This step proceeds through a first transition state (TSI) to form a carbinolamine intermediate. orientjchem.orgresearchgate.net This initial step involves the partial cleavage of the C=O and N-H bonds and the partial formation of C-N and O-H bonds. researchgate.net

Unimolecular Dehydration: The intermediate then undergoes dehydration by eliminating a water molecule through a second, unimolecular transition state (TSII). orientjchem.org This step leads to the final this compound product.

Table 3: Calculated Thermodynamic and Kinetic Data for the Formation of this compound Data sourced from DFT B3LYP/6-311+G* calculations. researchgate.net*

| Step/Species | Parameter | Value | Unit |

| Step 1: Reactants → Intermediate | |||

| Reactants (Acetophenone + Semicarbazide) | Relative Gibbs Free Energy (G°) | 0 | kJ/mol |

| Transition State I (TSI) | Activation Energy (Ea) | 50 | kJ/mol |

| Transition State I (TSI) | Relative Gibbs Free Energy (G°) | +27 | kJ/mol |

| Intermediate | Relative Gibbs Free Energy (G°) | -23 | kJ/mol |

| Step 2: Intermediate → Products | |||

| Transition State II (TSII) | Relative Gibbs Free Energy (G°) | -143 | kJ/mol |

| Products (this compound + H₂O) | Relative Gibbs Free Energy (G°) | -123 | kJ/mol |

Computational Studies of Metal Complexation and Ligand Reactivity